molecular formula C7H17NO3 B1581850 (2-Hydroxypropyl)trimethylammonium formate CAS No. 62314-25-4

(2-Hydroxypropyl)trimethylammonium formate

Cat. No.: B1581850
CAS No.: 62314-25-4
M. Wt: 163.21 g/mol
InChI Key: OTOLFQXGRCJFQN-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxypropyl)trimethylammonium formate typically involves the reaction of trimethylamine with 1,2-epoxypropane, followed by neutralization with formic acid . The reaction conditions are generally mild, with the process being carried out at room temperature.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger volumes. The process involves continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: (2-Hydroxypropyl)trimethylammonium formate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in phase-transfer catalysis, facilitating reactions between reactants in different phases .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include isocyanates and polyols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed: The major products formed from reactions involving this compound include polyisocyanurates, which are used in the production of thermoset resins .

Comparison with Similar Compounds

  • (2-Hydroxypropyl)trimethylammonium chloride
  • (2-Hydroxyethyl)trimethylammonium chloride
  • (2-Hydroxyethyl)trimethylammonium bromide

Comparison: (2-Hydroxypropyl)trimethylammonium formate is unique due to its formate anion, which provides distinct reactivity compared to other quaternary ammonium salts. Its ability to act as a phase-transfer catalyst in the trimerization of isocyanates sets it apart from similar compounds .

Properties

IUPAC Name

2-hydroxypropyl(trimethyl)azanium;formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO.CH2O2/c1-6(8)5-7(2,3)4;2-1-3/h6,8H,5H2,1-4H3;1H,(H,2,3)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOLFQXGRCJFQN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[N+](C)(C)C)O.C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7562-87-0 (Parent)
Record name 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, formate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062314254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50886477
Record name 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, formate (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, formate (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

62314-25-4
Record name 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, formate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62314-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, formate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062314254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, formate (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, formate (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-hydroxypropyl)trimethylammonium formate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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